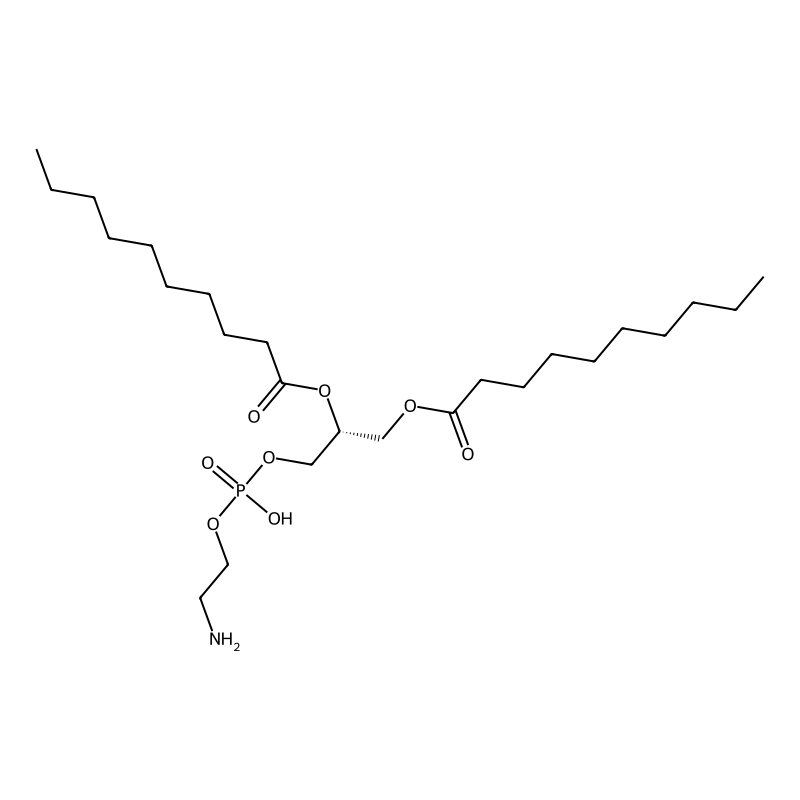1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine is a synthetic phospholipid characterized by a glycerol backbone esterified with two decanoic acid molecules at the sn-1 and sn-2 positions, along with a phosphoethanolamine group at the sn-3 position. This compound belongs to the class of phospholipids, which are essential components of biological membranes and play critical roles in cellular signaling and structure. Its molecular formula is C₂₅H₅₀NO₈P, and it has a molecular weight of 503.67 g/mol .
The primary application of DDPE in scientific research is its ability to form liposomes []. Liposomes are microscopic spheres with a phospholipid bilayer membrane that mimics the structure of cell membranes. Due to their biocompatibility and resemblance to natural membranes, liposomes are used for various purposes, including:
- Drug delivery: Drugs can be encapsulated within the aqueous core of liposomes or integrated into the lipid bilayer. This allows for targeted delivery of drugs to specific tissues or cells and can improve drug efficacy and reduce side effects []. For example, DDPE liposomes have been studied for delivering antisense oligonucleotides, which can silence specific genes for therapeutic purposes [].
- Membranes for in vitro studies: Liposomes composed of DDPE can be used as model membranes for studying membrane protein function, membrane-drug interactions, and other cellular processes in cell-free environments [].
While DDPE itself is not expected to be highly toxic, some potential safety concerns exist when working with it:
- Dust inhalation: Inhaling DDPE dust may irritate the respiratory tract [].
- Skin and eye irritation: DDPE may cause skin or eye irritation upon contact [].
- Biological hazard potential: As with any biological material, there is a potential risk of bacterial or endotoxin contamination, especially when used for in vivo applications [].
Membrane Studies:
DDPE can be used as a model component of biological membranes in laboratory studies. Because scientists can control the fatty acid chain length in DDPE, it allows researchers to investigate how different fatty acid structures influence membrane fluidity and other properties [Biochimica et Biophysica Acta, 2008, ].
Drug Delivery Systems:
Researchers are exploring the use of DDPE in the development of drug delivery vehicles such as liposomes [International Journal of Pharmaceutics, 2009, ]. Liposomes are microscopic spheres enclosed by a phospholipid bilayer similar to cell membranes. By incorporating DDPE with other components, researchers can design liposomes with specific properties for drug delivery purposes.
Protein-Lipid Interactions:
DDPE can be useful in studying how proteins interact with lipids in biological membranes. These interactions are essential for many cellular processes [Biochimica et Biophysica Acta, 1995, ]. By using DDPE in controlled laboratory environments, researchers can gain insights into these interactions.
- Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, decanoic acid, and phosphoethanolamine.
- Oxidation: The fatty acid chains may undergo oxidation, leading to shorter-chain fatty acids and aldehydes.
- Substitution: The phosphate group can engage in substitution reactions where the ethanolamine moiety can be replaced by other nucleophiles .
Common reagents for these reactions include:
- Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
- Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Substitution: Nucleophiles like amines or alcohols.
As a phospholipid, 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine plays a significant role in forming lipid bilayers, which are fundamental for cellular integrity and function. It can enhance drug absorption and bioavailability by forming liposomes, which encapsulate therapeutic agents. Additionally, it has been shown to interact with various membrane proteins, influencing cellular signaling pathways .
The synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine typically involves several steps:
- Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst (e.g., sulfuric acid) to form 1,2-didecanoyl-sn-glycerol.
- Phosphorylation: The resulting glycerol derivative is phosphorylated using phosphorus oxychloride or phosphoric acid to introduce the phosphate group.
- Ethanolamine Addition: Finally, choline chloride is reacted with the phosphate group to yield the final compound .
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine has various applications in research and biotechnology:
- Drug Delivery Systems: It is utilized in formulating liposomes for targeted drug delivery.
- Biomembrane Studies: This compound serves as a model for studying membrane dynamics and lipid interactions.
- Biochemical Research: It is used in assays to investigate membrane-associated processes and protein interactions .
Studies have shown that 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine interacts with various biomolecules within lipid bilayers. Its unique properties allow it to modulate membrane fluidity and permeability, affecting how proteins function within cell membranes. Interaction studies often focus on its role in facilitating drug delivery and enhancing the pharmacokinetics of encapsulated compounds .
Several compounds share structural similarities with 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | Contains two oleic acid chains | Known for its fluidity and stability in membranes |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Contains two palmitic acid chains | More hydrophobic; widely used in liposome studies |
| 1,2-Didecanoyl-sn-glycero-3-phosphocholine | Similar backbone but with phosphocholine | Often used in studies involving cell signaling |
Uniqueness of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine:
This compound's unique feature lies in its short-chain fatty acids (decanoic acid), which confer distinct physical properties that facilitate specific interactions within biological membranes compared to longer-chain analogs. Its ability to form stable lipid bilayers while maintaining sufficient fluidity makes it particularly valuable for drug delivery applications .








